2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide, also known as 2N1HIA, is a synthetic compound identified through screening commercial chemical libraries. [] Its primary significance in scientific research lies in its potential as an inhibitor of osteoclast differentiation, a process crucial for bone resorption. []
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide's mechanism of action in inhibiting osteoclast differentiation appears distinct from typical pathways targeting RANKL signaling or direct bone resorption activity. [] Studies indicate 2N1HIA does not impact common osteoclast-specific gene markers like TRAF6, NFATc1, RANK, OC-STAMP, or DC-STAMP, nor does it affect RANKL signaling pathways (p38, ERK, JNK, NF-κB). []
By downregulating these proteins, 2N1HIA reduces matrix metalloprotease-9 (MMP-9) activity, ultimately inhibiting bone resorption and actin ring formation. []
The primary application of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide in scientific research is as a potential therapeutic agent for diseases involving excessive bone resorption, such as osteoporosis. [] This is based on its ability to inhibit osteoclast differentiation without exhibiting cytotoxic effects. []
CAS No.: 15385-58-7
CAS No.: 136056-01-4
CAS No.: 19641-92-0
CAS No.: 128-68-7
CAS No.: 81201-92-5
CAS No.: 864852-88-0